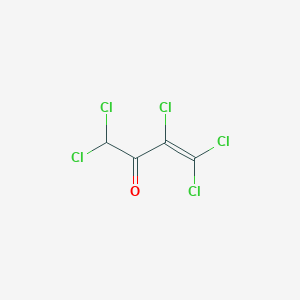
1,1,3,4,4-Pentachlorobut-3-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,3,4,4-Pentachlorobut-3-en-2-one is an organochlorine compound with the molecular formula C₄HCl₅O It is characterized by the presence of five chlorine atoms and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1,3,4,4-Pentachlorobut-3-en-2-one can be synthesized through the chlorination of but-3-en-2-one. The reaction typically involves the use of chlorine gas under controlled conditions to ensure selective chlorination at the desired positions. The reaction is carried out in the presence of a catalyst, such as iron(III) chloride, to facilitate the chlorination process.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chlorination reactors. The process is optimized to achieve high yields and purity of the final product. The reaction conditions, such as temperature, pressure, and chlorine concentration, are carefully controlled to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
1,1,3,4,4-Pentachlorobut-3-en-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by nucleophiles such as hydroxide ions or amines.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or ammonia are commonly used under basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents like ether or tetrahydrofuran.
Oxidation: Potassium permanganate or chromium trioxide in acidic or neutral conditions.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives where chlorine atoms are replaced by nucleophiles.
Reduction: Alcohol derivatives of the original compound.
Oxidation: Carboxylic acids or other oxidized products.
Scientific Research Applications
1,1,3,4,4-Pentachlorobut-3-en-2-one has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1,1,3,4,4-pentachlorobut-3-en-2-one involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on proteins and enzymes. This interaction can lead to the modification of biological molecules, affecting their function and activity. The pathways involved in these reactions include nucleophilic substitution and addition reactions, which can alter the structure and function of the target molecules.
Comparison with Similar Compounds
Similar Compounds
1,1,2,4,4-Pentachloro-1-buten-3-one: Another chlorinated butenone with similar chemical properties.
1,1,2,3,4-Pentachlorobut-3-en-2-one: Differing in the position of chlorine atoms, leading to variations in reactivity and applications.
Uniqueness
1,1,3,4,4-Pentachlorobut-3-en-2-one is unique due to its specific arrangement of chlorine atoms and the presence of a ketone group. This structure imparts distinct chemical reactivity and potential for diverse applications in various fields.
Properties
CAS No. |
13340-10-8 |
|---|---|
Molecular Formula |
C4HCl5O |
Molecular Weight |
242.3 g/mol |
IUPAC Name |
1,1,3,4,4-pentachlorobut-3-en-2-one |
InChI |
InChI=1S/C4HCl5O/c5-1(3(6)7)2(10)4(8)9/h4H |
InChI Key |
ZLJDCVIOYAVBEO-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=O)C(=C(Cl)Cl)Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


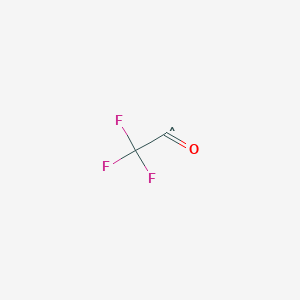
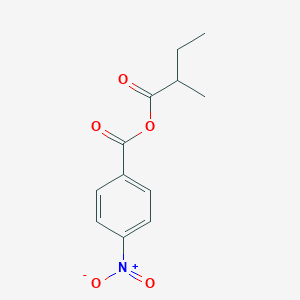
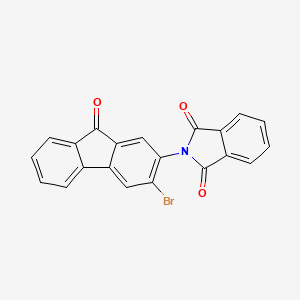
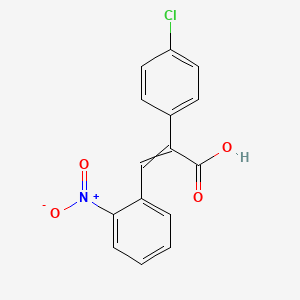


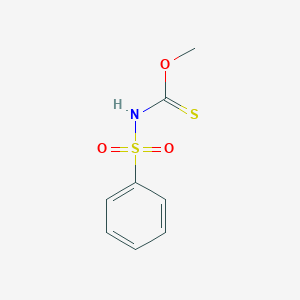
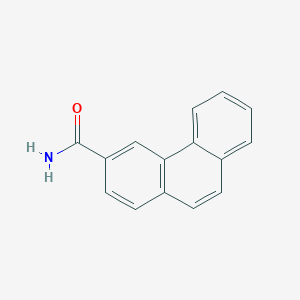
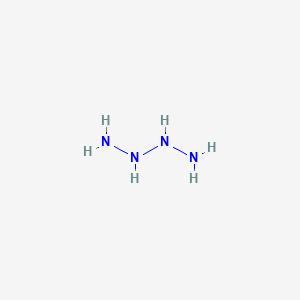


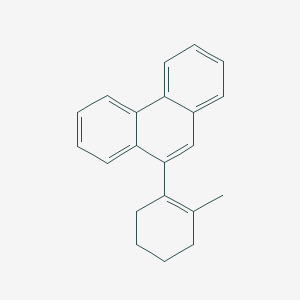

![N-[(3-bromo-5-methoxy-4-propan-2-yloxy-phenyl)methylideneamino]-2-chloro-pyridine-3-carboxamide](/img/structure/B14724717.png)
